Akt1 and Akt2-IN-1
Description
Akt1 and Akt2 are part of a family of serine/threonine-protein kinases that regulate many processes including metabolism, proliferation, cell survival, growth, and angiogenesis . Akt1 has been suggested to play a role in cell-to-cell communication among nerve cells, neuronal survival, and the formation of memories . Akt2 is involved in processes like metabolism and cell survival .
Synthesis Analysis
Akt1 and Akt2 isoform-specific nanobodies have been developed and characterized . These nanobodies specifically interact with the Akt1 or Akt2 isoforms and should enable future studies of Akt1 and Akt2 isoform-specific functions .Molecular Structure Analysis
Akt1 and Akt2 are highly complex targets as they come in three isoforms (AKT1, AKT2, and AKT3) which are highly homologous, yet non-redundant . The isoform-specific functions of the AKT kinases can be dependent on context (i.e., different types of cancer) and even opposed to one another .Chemical Reactions Analysis
Akt1 and Akt2 are frequently over-activated in cancer and are associated with poor prognosis . They are central nodes in the PI3K/AKT/mTOR pathway, which regulates various processes considered to be hallmarks of cancer .Physical And Chemical Properties Analysis
Akt1/Akt2-IN-1 is an allosteric inhibitor of Akt1 and Akt2 . It has been found to increase the activity of caspase-3, and inhibit the viability of a number of tumor cells .Future Directions
The development and characterization of Akt1 and Akt2 isoform-specific nanobodies should enable future studies of Akt1 and Akt2 isoform-specific functions . Furthermore, for both isoforms, a nanobody has been obtained that interferes with the AKT-PIP3-interaction, an essential step in the activation of the kinase . This represents a new stepping stone towards unraveling AKT isoform-specific signaling .
properties
IUPAC Name |
3-phenyl-2-[4-[[4-(3-pyridin-2-yl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]phenyl]-6H-1,6-naphthyridin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H29N7O/c41-33-27-20-26(23-6-2-1-3-7-23)30(36-28(27)13-17-35-33)24-11-9-22(10-12-24)21-40-18-14-25(15-19-40)31-37-32(39-38-31)29-8-4-5-16-34-29/h1-13,16-17,20,25H,14-15,18-19,21H2,(H,35,41)(H,37,38,39) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUWHHFNOHVCMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NN2)C3=CC=CC=N3)CC4=CC=C(C=C4)C5=C(C=C6C(=N5)C=CNC6=O)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H29N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Akt1 and Akt2-IN-1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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